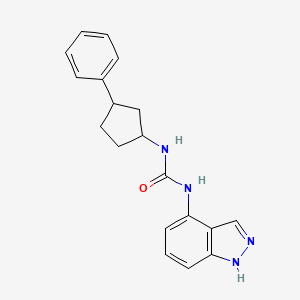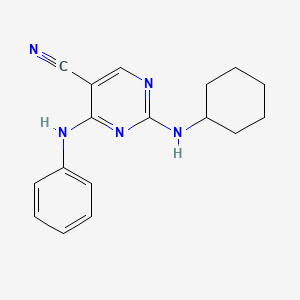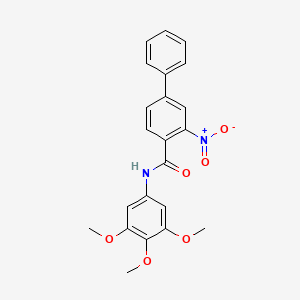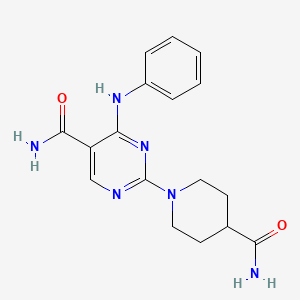![molecular formula C22H18F2N2O6 B10834683 N-[4-(3,5-difluorophenyl)-2-nitrophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B10834683.png)
N-[4-(3,5-difluorophenyl)-2-nitrophenyl]-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25991433-Compound-Q1: is a small molecular drug developed by the University of Bari in Italy. It is known for its inhibitory effects on the Jun N-terminal kinase (JNK), a type of mitogen-activated protein kinase (MAPK). The compound has a molecular formula of C22H18F2N2O6 and is recognized for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMID25991433-Compound-Q1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and patented, making them not publicly available .
Industrial Production Methods: Industrial production methods for PMID25991433-Compound-Q1 are also proprietary. it is likely that the production involves large-scale synthesis techniques, purification processes, and quality control measures to ensure the compound’s efficacy and safety .
Chemical Reactions Analysis
Types of Reactions: PMID25991433-Compound-Q1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
PMID25991433-Compound-Q1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving JNK.
Medicine: Explored for its potential therapeutic applications in treating diseases related to JNK dysregulation, such as neurodegenerative disorders and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
The mechanism of action of PMID25991433-Compound-Q1 involves its inhibitory effects on JNK. By binding to JNK, the compound prevents the activation of downstream signaling molecules, including c-Jun, ATF2, ELK1, SMAD4, p53, and HSF1. This inhibition affects various cellular processes such as apoptosis, neurodegeneration, cell differentiation, proliferation, and cytokine production .
Comparison with Similar Compounds
- PMID25991433-Compound-J1
- PMID25991433-Compound-C3
- PMID25991433-Compound-J6
Comparison: PMID25991433-Compound-Q1 is unique in its specific inhibitory effects on JNK. While similar compounds may also target JNK or other MAPKs, PMID25991433-Compound-Q1 has distinct structural features and binding affinities that contribute to its unique pharmacological profile .
Properties
Molecular Formula |
C22H18F2N2O6 |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
N-[4-(3,5-difluorophenyl)-2-nitrophenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C22H18F2N2O6/c1-30-19-9-14(10-20(31-2)21(19)32-3)22(27)25-17-5-4-12(8-18(17)26(28)29)13-6-15(23)11-16(24)7-13/h4-11H,1-3H3,(H,25,27) |
InChI Key |
UCSAAECBPXPZFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)C3=CC(=CC(=C3)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-(2,2-dimethylpropoxy)pyridin-3-yl]-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-2,3-dihydro-1,4-benzoxazine-8-carboxamide](/img/structure/B10834607.png)
![(8R,12S,15S,18S,30R,34S,37S,40S)-13,16,35,38-tetrahydroxy-11,33-bis[(2S)-2-[[(2S)-1-hydroxy-2-(methylamino)propylidene]amino]-3,3-dimethylbutanoyl]-15,37-bis(naphthalen-2-ylmethyl)-2,24-dioxa-5,6,7,11,14,17,27,28,29,33,36,39-dodecazaheptacyclo[40.2.2.220,23.14,7.126,29.08,12.030,34]pentaconta-1(45),4(50),5,13,16,20,22,26(47),27,35,38,42(46),43,48-tetradecaene-18,40-dicarboxylic acid](/img/structure/B10834613.png)

![(3S)-2-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-N-[[4-[[(3S,5S)-1-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-5-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-3-yl]carbamoyl]phenyl]methyl]-N-[(1R)-1-(2-fluorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10834621.png)
![4-[5-(1,2-dihydroxyethyl)-3-fluoropyridin-2-yl]-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide](/img/structure/B10834629.png)
![4-Anilino-2-[2-(dimethylamino)ethylamino]pyrimidine-5-carboxamide](/img/structure/B10834638.png)
![4-Anilino-2-[(4-methylpyrimidin-2-yl)amino]pyrimidine-5-carboxamide](/img/structure/B10834642.png)
![4-Oxo-1-phenyl-3-[(4-sulfamoyl-benzoylamino)-methyl]-7-trifluoromethyl-1,4-dihydro-[1,8]naphthyridine-2-carboxylic acid methyl ester](/img/structure/B10834644.png)
![N-[3,3-dimethyl-1-[4-methylsulfonyl-6-(8-phenylimidazo[1,2-a]pyridin-2-yl)-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrol-1-yl]-1-oxobutan-2-yl]-2-(methylamino)propanamide](/img/structure/B10834648.png)





